REACTION_CXSMILES
|
[Li+].[C-:2]#[C:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.O(B(OC(C)C)OC(C)C)[CH:11](C)C.Br[C:24]1[CH:29]=[CH:28][C:27](C)=[CH:26][CH:25]=1>COCCOC.COCCOC.C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:7]1([CH3:11])[CH:8]=[CH:9][C:4]([C:3]#[C:2][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:5][CH:6]=1 |f:0.1,5.6,^1:51,53,72,91|
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Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
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[Li+].[C-]#CC1=CC=CC=C1
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
O(C(C)C)B(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C
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Name
|
DME THF
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOC.C1CCOC1
|
Name
|
|
Quantity
|
405 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the solution was degassed for another 5 min.
|
Duration
|
5 min
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C#CC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |